The Synthetic Keystone: A Technical Guide to 2,4-Dimethylpyrimidine-5-carbaldehyde for Advanced Research
The Synthetic Keystone: A Technical Guide to 2,4-Dimethylpyrimidine-5-carbaldehyde for Advanced Research
Introduction: The Strategic Value of a Functionalized Pyrimidine Core
In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold stands as a cornerstone of therapeutic innovation. Its presence in the fundamental architecture of DNA and RNA has inspired decades of research, leading to a vast array of clinically significant molecules.[1][2][3] Within this privileged class of heterocycles, 2,4-Dimethylpyrimidine-5-carbaldehyde emerges as a highly valuable, yet specific, building block. The strategic placement of two methyl groups at the 2- and 4-positions, combined with the reactive aldehyde functionality at the 5-position, offers a unique combination of steric and electronic properties. This guide provides an in-depth technical overview of its chemical structure, properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Profile
A precise understanding of the physicochemical properties of 2,4-Dimethylpyrimidine-5-carbaldehyde is fundamental to its effective application in synthesis and drug design.
Structural and Identification Data
| Parameter | Value | Source(s) |
| IUPAC Name | 2,4-dimethylpyrimidine-5-carbaldehyde | N/A |
| CAS Number | 933702-51-3 | [4] |
| Molecular Formula | C₇H₈N₂O | [4] |
| Molecular Weight | 136.15 g/mol | [4] |
| SMILES | CC1=NC(=NC=C1C=O)C | N/A |
| InChI | InChI=1S/C7H8N2O/c1-5-7(4-10)3-8-6(2)9-5/h3-4H,1-2H3 | N/A |
Physicochemical Properties
| Property | Value (Predicted/Reported) | Source(s) |
| Appearance | Solid (predicted) | N/A |
| Boiling Point | 234.7 ± 20.0 °C (Predicted) | [4] |
| Density | 1.133 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 0.77 ± 0.29 (Predicted) | N/A |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [4] |
Synthesis and Mechanistic Insights: The Vilsmeier-Haack Approach
The most logical and widely applicable method for the introduction of a formyl group onto an electron-rich heterocyclic ring, such as 2,4-dimethylpyrimidine, is the Vilsmeier-Haack reaction.[5][6] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Plausible Synthetic Pathway
The synthesis of 2,4-Dimethylpyrimidine-5-carbaldehyde would proceed via the electrophilic substitution of 2,4-dimethylpyrimidine with the Vilsmeier reagent.
Caption: Synthetic workflow for 2,4-Dimethylpyrimidine-5-carbaldehyde.
Reaction Mechanism
-
Formation of the Vilsmeier Reagent: DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. A subsequent rearrangement and elimination of a chlorophosphate species generates the electrophilic chloroiminium ion, which is the active Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich 2,4-dimethylpyrimidine ring attacks the electrophilic carbon of the Vilsmeier reagent. The C5 position is the most likely site of attack due to the directing effects of the nitrogen atoms and methyl groups.
-
Aromatization: A base (such as another molecule of DMF) removes the proton from the C5 position, restoring the aromaticity of the pyrimidine ring and forming an iminium salt intermediate.
-
Hydrolysis: Aqueous workup hydrolyzes the iminium salt to yield the final product, 2,4-Dimethylpyrimidine-5-carbaldehyde.
Experimental Protocol (General Procedure)
-
Reagent Preparation: In a flask equipped with a stirrer and under an inert atmosphere, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF, maintaining the temperature. Allow the mixture to stir for a designated period to ensure the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Add a solution of 2,4-dimethylpyrimidine in a suitable solvent (e.g., DMF) to the Vilsmeier reagent.
-
Reaction: Allow the reaction to proceed at a controlled temperature. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is carefully quenched by pouring it into ice water. The pH is then adjusted with a suitable base (e.g., sodium bicarbonate) until neutral.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified using a suitable technique, such as column chromatography on silica gel.
Spectroscopic Characterization
Definitive, peer-reviewed spectroscopic data for 2,4-Dimethylpyrimidine-5-carbaldehyde is not available in the searched literature. However, based on the chemical structure, the following spectral characteristics are expected:
¹H NMR Spectroscopy (Expected)
-
Aldehydic Proton (-CHO): A singlet in the region of δ 9.5-10.5 ppm.
-
Pyrimidine Ring Proton (C6-H): A singlet in the aromatic region, likely downfield due to the electron-withdrawing effect of the adjacent aldehyde group (δ 8.5-9.0 ppm).
-
Methyl Protons (-CH₃): Two distinct singlets in the region of δ 2.5-3.0 ppm, corresponding to the methyl groups at the C2 and C4 positions.
¹³C NMR Spectroscopy (Expected)
-
Carbonyl Carbon (-CHO): A signal in the downfield region, typically δ 185-195 ppm.
-
Pyrimidine Ring Carbons: Signals corresponding to the carbon atoms of the pyrimidine ring. The carbon atoms attached to the methyl groups (C2 and C4) and the aldehyde group (C5) would be deshielded.
-
Methyl Carbons (-CH₃): Signals in the aliphatic region, typically δ 20-30 ppm.
Infrared (IR) Spectroscopy (Expected)
-
C=O Stretch (Aldehyde): A strong, characteristic absorption band in the region of 1680-1710 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.
-
C=N and C=C Stretches (Pyrimidine Ring): Multiple bands in the region of 1400-1600 cm⁻¹.
-
C-H Bending (Methyl Groups): Absorptions around 1375 cm⁻¹ and 1450 cm⁻¹.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 136.15). High-resolution mass spectrometry should confirm the elemental composition of C₇H₈N₂O.
Applications in Drug Discovery and Organic Synthesis
The true value of 2,4-Dimethylpyrimidine-5-carbaldehyde lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules. The aldehyde group serves as a reactive handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and condensations.
Key Intermediate in the Synthesis of Orexin Receptor Antagonists
A prominent application of the 2,4-dimethylpyrimidine scaffold is in the development of orexin receptor antagonists for the treatment of insomnia. The compound Lemborexant (E2006) , a potent dual orexin receptor antagonist, features the 2,4-dimethylpyrimidin-5-yl)oxy moiety, which is derived from a precursor that could be synthesized from 2,4-Dimethylpyrimidine-5-carbaldehyde. The pyrimidine core in these antagonists plays a crucial role in binding to the orexin receptors.
Caption: Role of 2,4-Dimethylpyrimidine-5-carbaldehyde in a drug development workflow.
Conclusion and Future Outlook
2,4-Dimethylpyrimidine-5-carbaldehyde is a strategically important synthetic intermediate with a well-defined chemical structure and predictable properties. Its synthesis is accessible through established methodologies like the Vilsmeier-Haack reaction. The primary value of this compound lies in its role as a versatile building block for the construction of complex molecules, most notably demonstrated in the synthesis of advanced orexin receptor antagonists. For researchers in drug discovery and organic synthesis, a thorough understanding of the reactivity and handling of this compound is crucial for leveraging its full potential in the creation of novel therapeutic agents and functional materials. Further research into its reactivity and the publication of detailed experimental and spectroscopic data would be a valuable contribution to the scientific community.
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